

Spectroscopic Properties of 5-Aminobarbituric Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Uramil

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This technical guide provides a comprehensive overview of the spectroscopic properties of 5-aminobarbituric acid, also known as **uramil**. The document details key spectroscopic data, outlines experimental protocols for obtaining this data, and presents a visual representation of its synthesis pathway. This information is crucial for the identification, characterization, and quality control of 5-aminobarbituric acid in research and drug development settings.

Introduction

5-Aminobarbituric acid is a pyrimidine derivative that serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. A thorough understanding of its spectroscopic characteristics is fundamental for researchers working with this molecule. This guide summarizes its known spectral data from various analytical techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 5-aminobarbituric acid. Data for the closely related compound, 5-aminouracil, is also provided for comparative purposes where direct data for 5-aminobarbituric acid is limited.

Table 1: Infrared (IR) Spectroscopy Data for 5-Aminobarbituric Acid[1]

Wavenumber (cm ⁻¹)	Assignment	Intensity
3084	N-H Stretch	Medium
1725	C=O Stretch (Amide I)	Medium
1710	C=O Stretch (Amide I)	Medium
1582	N-H Bend (Amine Scissoring)	Strong
1544	C=C Stretch / N-H Bend	Strong
1536	C=C Stretch / N-H Bend	Strong
1501	N-H Bend	Medium
1413	C-N Stretch	Strong

Table 2: Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Data for 5-Aminobarbituric Acid[1]

Chemical Shift (δ) ppm	Assignment
86.78	C5
153.92	C2
162.78	C4, C6

Table 3: Mass Spectrometry (MS) Data for 5-Aminobarbituric Acid (Uramil)[2]

m/z	Relative Intensity	Assignment
57	99.99	Fragment Ion
29	83.70	Fragment Ion
18	69.75	Fragment Ion
28	68.59	Fragment Ion
44	27.30	Fragment Ion

Note: The mass spectrum shows fragmentation, and a molecular ion peak at m/z 143 is expected but may not be the most abundant peak under electron ionization conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on established methods for barbituric acid and pyrimidine derivatives and can be adapted for 5-aminobarbituric acid.

UV-Visible Spectroscopy

A solution of 5-aminobarbituric acid is prepared in a suitable solvent, typically water or a buffer solution, at a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) are then determined. The pH of the solution should be controlled and reported as the absorption spectrum of barbituric acid derivatives can be pH-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of 5-aminobarbituric acid is prepared for analysis, commonly using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk. The FTIR spectrum is then recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

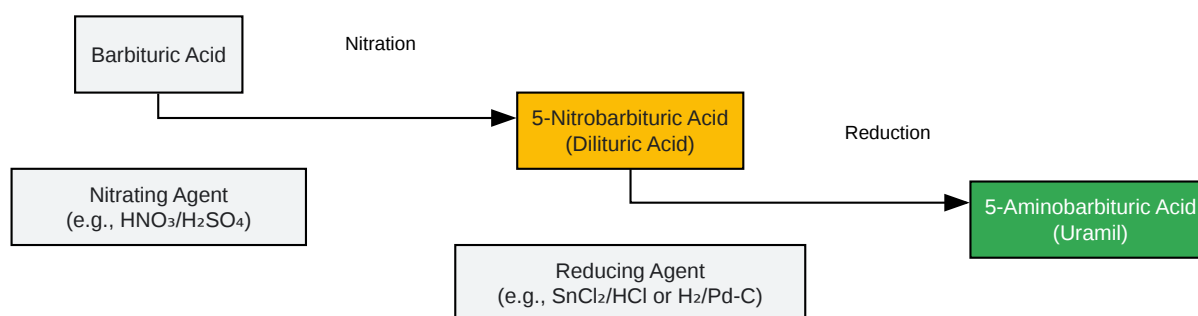
For solution-state NMR, a sample of 5-aminobarbituric acid is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or D_2O . 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). For solid-state NMR, the powdered sample is packed into a zirconia rotor and spun at the magic angle. Cross-polarization magic angle spinning (CP-MAS) techniques are typically employed to enhance the signal of the ^{13}C nuclei.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. For direct analysis of the underivatized compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer can provide accurate mass measurements and fragmentation patterns.

Synthesis Pathway of 5-Aminobarbituric Acid

The synthesis of 5-aminobarbituric acid typically proceeds through the reduction of 5-nitrobarbituric acid. This transformation is a key step in providing the amino functionality at the C5 position of the barbiturate ring.

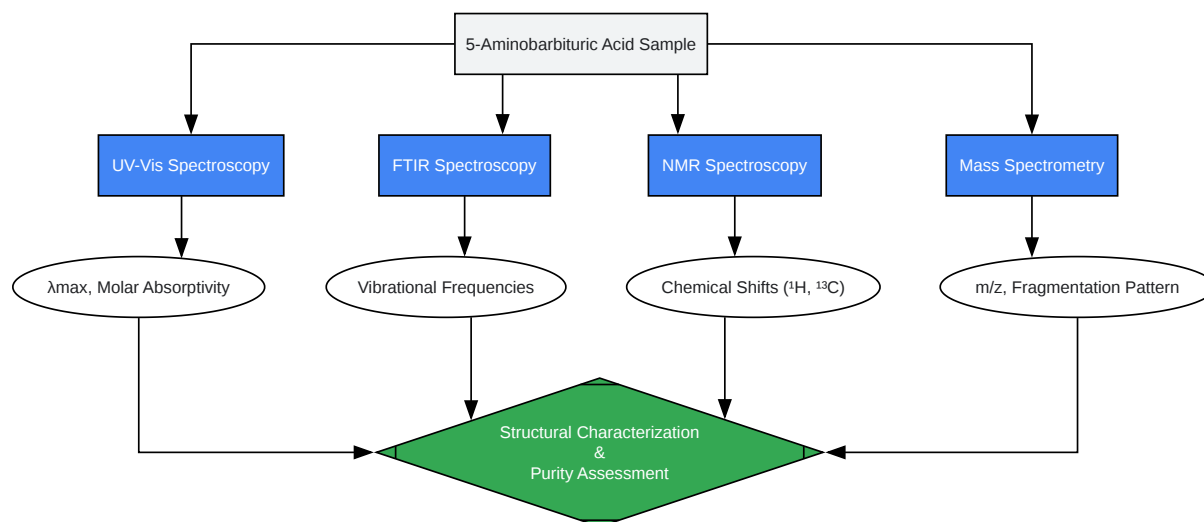


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Caption: Synthesis of 5-Aminobarbituric Acid from Barbituric Acid.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a 5-aminobarbituric acid sample.



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Caption: Workflow for Spectroscopic Analysis of 5-Aminobarbituric Acid.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the analysis of 5-aminobarbituric acid. Accurate and consistent application of these techniques is essential for ensuring the quality and integrity of this important chemical intermediate in research and development. The provided synthesis and analysis workflows offer a clear visual guide for the key processes involved in working with this compound.

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References

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- To cite this document: BenchChem. [Spectroscopic Properties of 5-Aminobarbituric Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086671#spectroscopic-properties-of-5-aminobarbituric-acid]

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